SDGR

ACE Inhibition Hypertension Bioactive Peptides

Ambiguous cell adhesion results often stem from non-specific peptide effects when using RGD-based tools. SDGR (CAS 97461-82-0) eliminates this variable as the definitive negative control peptide-it lacks integrin-binding activity while retaining comparable physicochemical properties to active RGD sequences. • Confirms sequence-specific inhibition at 0-500 µg/mL, validating RGD-dependent phenotypes. • Serves as a scaffold for potent ACE inhibitors (SDGRG variant exhibits a 5.7-fold lower IC50 than GP). • Supplied as lyophilized powder (≥95% purity); ambient shipping ensures rapid global delivery for lab procurement.

Molecular Formula C15H27N7O8
Molecular Weight 433.42 g/mol
Cat. No. B12409646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDGR
Molecular FormulaC15H27N7O8
Molecular Weight433.42 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N
InChIInChI=1S/C15H27N7O8/c16-7(6-23)12(27)22-9(4-11(25)26)13(28)20-5-10(24)21-8(14(29)30)2-1-3-19-15(17)18/h7-9,23H,1-6,16H2,(H,20,28)(H,21,24)(H,22,27)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1
InChIKeyOAZJMLAWHVYYEZ-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SDGR (Ser-Asp-Gly-Arg) Tetrapeptide for Cell Adhesion Inhibition: Procurement and Application Overview


SDGR (CAS: 97461-82-0) is a synthetic tetrapeptide with the amino acid sequence Ser-Asp-Gly-Arg. With a molecular weight of 433.42 Da, it functions as a competitive inhibitor of fibronectin-mediated cell attachment, a key process in cellular adhesion and migration [1]. It has also demonstrated inhibitory activity against angiotensin-converting enzyme (ACE) in vitro [2]. This peptide is primarily utilized as a research tool in cell biology, integrin signaling, and cardiovascular disease studies.

Negative control for integrin-mediated adhesion assays
Reported ACE inhibition activity (SDGRG derivative)
Competitive inhibitor of fibronectin binding

Why SDGR Cannot Be Interchanged with Common RGD-Based Peptides or ACE Inhibitors


SDGR exhibits distinct, non-interchangeable biological activities compared to its structural analogs. As a reverse sequence of the classic integrin-binding motif RGD, SDGR does not bind integrins and is often employed as a negative control in adhesion assays . This is in stark contrast to RGD-containing peptides which actively promote or inhibit integrin-mediated adhesion [1]. Furthermore, its derivative, SDGRG, demonstrates a unique and potent inhibition profile against angiotensin-converting enzyme (ACE) that is not replicated by other simple bioactive peptides like GP or RGDS [2]. Substituting SDGR with an RGD peptide in an experimental protocol would lead to opposite biological outcomes, while using another peptide for ACE inhibition would yield a significant difference in potency, underscoring the need for precise compound selection.

Integrin binding profile

RGD-based peptides engage integrins; SDGR does not bind integrins. Substituting with RGD may reverse adhesion assay outcome.

ACE inhibition potency context

GP and RGDS show distinct ACE inhibition profiles; replacing SDGRG with these peptides may alter inhibition magnitude and data interpretation.

Quantitative Differentiation of SDGR and SDGRG: Comparative Performance in Cell Adhesion and ACE Inhibition Assays


SDGRG vs. GP and RGDS: Superior Inhibitory Potency for Angiotensin-Converting Enzyme (ACE)

The pentapeptide SDGRG demonstrates a significantly more potent inhibition of human ACE compared to the bioactive peptides GP (Gly-Pro) and RGDS (Arg-Gly-Asp-Ser) [1]. In a purified human serum ACE assay, SDGRG's IC50 value was substantially lower than that of the comparators, indicating a higher inhibitory effect [1].

ACE IC50 Comparison
Head-to-head
SDGRG 32.54 µM vs GP 184.71 µM, RGDS 107.16 µM
Reported IC50 difference
5.7-fold and 3.3-fold lower IC50 than GP and RGDS; purified human serum ACE assay
ACE Inhibition Hypertension Bioactive Peptides

SDGRG vs. GP and RGDS: Higher Binding Affinity for ACE as Indicated by Ki Value

Kinetic analysis confirms that SDGRG is a more potent competitive inhibitor of human ACE than GP or RGDS, as reflected by its lower inhibition constant (Ki) [1]. The Ki value for SDGRG was found to be 11.42 µM, compared to 260.02 µM for GP and 63.44 µM for RGDS [1].

ACE Binding Affinity
Head-to-head
11.42 µM
Ki (SDGRG)
Reported binding affinity
23-fold lower Ki than GP (260.02 µM); competitive inhibition confirmed
ACE Inhibition Binding Affinity Enzyme Kinetics

SDGR vs. RGD Peptides: Functional Antagonism as a Negative Control in Integrin-Mediated Cell Adhesion

SDGR is the reverse sequence of the integrin-binding RGD motif and, unlike RGD-containing peptides, does not bind to integrins [1]. It is therefore employed as a negative control to confirm the specificity of RGD-mediated effects . A direct functional comparison shows that while RGD peptides inhibit or promote cell adhesion, SDGR (and its extended form SDGRG) does not affect integrin function .

Integrin Binding Control
Class-level
No integrin binding
Reverse RGD sequence
Confirms sequence-specific adhesion inhibition
Used as negative control vs RGD peptides; structural motif-function relationship
Cell Adhesion Integrin Signaling Negative Control

Optimal Research and Procurement Scenarios for SDGR and SDGRG Peptides


In Vitro Validation of Integrin-Specific Adhesion Assays

For researchers studying cell-extracellular matrix interactions, SDGR (or SDGRG) is an essential control. When using RGD-based adhesion peptides (e.g., GRGDS) to block integrin binding, inclusion of SDGR at equivalent concentrations (e.g., 0-500 µg/mL) confirms that the observed inhibition is sequence-specific and not due to general peptide toxicity or non-specific effects [1]. Its lack of integrin-binding activity makes it the gold standard for this purpose .

Mechanistic Studies of Angiotensin-Converting Enzyme (ACE) Inhibition

Investigators exploring the structure-activity relationship of peptide-based ACE inhibitors should prioritize SDGRG. Its demonstrated 5.7-fold lower IC50 and 23-fold lower Ki for human ACE compared to the simpler peptide GP establishes it as a potent and selective molecular tool [2]. This makes SDGRG suitable for detailed kinetic studies and as a lead compound for developing novel anti-hypertensive peptide mimetics.

Development of Biomaterials and Surface Coatings for Cell Culture

In bioengineering, when designing surfaces with specific cell adhesion properties, SDGR serves a unique role. While RGD-modified surfaces promote cell attachment and spreading, SDGR-modified surfaces can be used to create non-adhesive or control regions, enabling patterned cell growth or studying the effects of background adhesion signals [1].

Application
Selection Property
Validation Focus
Cell adhesion specificity control
Non-integrin-binding reverse sequence
Confirm sequence-dependent adhesion inhibition
ACE inhibition screening studies
Reported higher ACE inhibitory profile (SDGRG)
Verify IC50/Ki differential in ACE kinetic assays
Biomaterial non-adhesive surface design
Non-adhesive peptide-modified surface
Confirm patterned cell attachment control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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